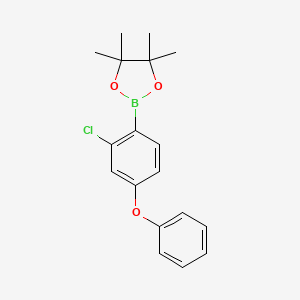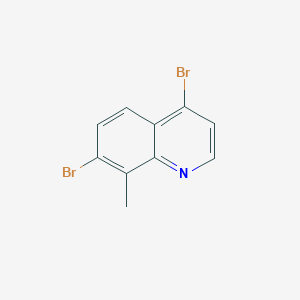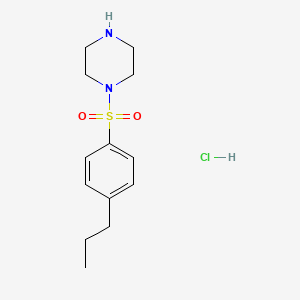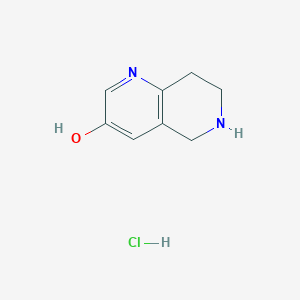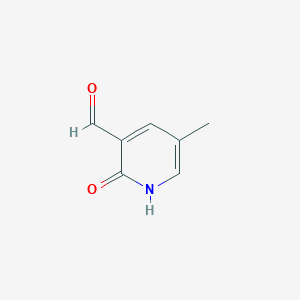
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
説明
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a yellowish-orange solid with a floral-like odor . It is commonly used in the synthesis of pharmaceuticals and agrochemicals . This compound is known for its potential application in the field of medicinal chemistry, specifically in the development of anti-cancer and anti-inflammatory drugs .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline . This reaction affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of this compound is C7H7NO2 . The exact mass is 137.04800 .Chemical Reactions Analysis
The compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Physical and Chemical Properties Analysis
The compound is a yellowish-orange solid . The molecular weight is 137.13600 . The LogP value, which indicates its solubility in water and oil, is 0.90810 .科学的研究の応用
Synthesis of Novel Derivatives
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde derivatives have been synthesized for various applications. Notably, new 1,4-dihydropyridine derivatives were synthesized by incorporating 4-pyrone ring systems, which were then evaluated for their calcium channel blocking activity, although they showed weak effects (Shahrisa et al., 2012).
Chemical Reactions and Synthesis Pathways
The compound has been used in various chemical reactions and synthesis pathways. For instance, substituted 3-and 5-formylpyridin-2-ones were used in the synthesis of novel 1-aryl-1, 6-naphthyridinone derivatives, showcasing the compound's utility in creating complex chemical structures (Medvedeva et al., 2009).
Characterization and Evaluation of Biological Activity
Compounds derived from this compound have been characterized using spectroscopic methods and their biological activity has been assessed. For example, new 1,2-dihydropyridine-3-carbonitrile derivative compounds were synthesized, characterized, and their biological activity against different types of bacteria was evaluated (Ibraheem et al., 2018).
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, causing conformational changes that affect the function of the target .
Biochemical Pathways
Related compounds are known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, such as modulating enzyme activity or influencing signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
生化学分析
Biochemical Properties
5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid derivatives, which are known for their wide spectrum of biological activity, including hypolipidemic and neuroprotective effects . The nature of these interactions often involves the formation of complexes or the modulation of enzyme activity, which can influence metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown antiproliferative activity against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer . These effects are likely mediated through the modulation of specific signaling pathways and the alteration of gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with nicotinic acid derivatives suggests a potential role in modulating enzyme activity involved in metabolic processes . Additionally, changes in gene expression induced by this compound can further influence cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or neuroprotection. At higher doses, toxic or adverse effects may be observed. For instance, studies have reported threshold effects where the compound’s beneficial effects plateau, and higher doses lead to toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. For example, its interaction with nicotinic acid derivatives suggests involvement in pathways related to lipid metabolism and energy production . The compound’s effects on metabolic flux and metabolite levels further underscore its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with nicotinic acid derivatives suggests potential localization in mitochondria, where it can influence energy production and metabolic processes .
特性
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-4H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWYFXUXPLICMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743822 | |
| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227575-72-5 | |
| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)
